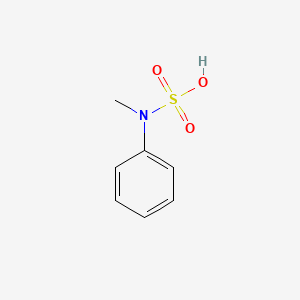

Methylphenylsulfamic acid

Description

Methylphenylsulfamic acid (hypothetical structure: N-methyl-N-phenylsulfamic acid, C₇H₉NO₃S) is a sulfamic acid derivative where the amino group is substituted with a methyl and phenyl group. Sulfamic acid (H₂NSO₃H) serves as the parent compound, and its derivatives are characterized by modifications to the amino group or esterification of the sulfonic acid moiety. Methylphenylsulfamic acid is likely utilized in pharmaceutical intermediates, agrochemicals, or material science due to its dual functional groups (sulfamate and aromatic ring), which confer unique reactivity and solubility properties .

Properties

CAS No. |

45988-18-9 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

methyl(phenyl)sulfamic acid |

InChI |

InChI=1S/C7H9NO3S/c1-8(12(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,11) |

InChI Key |

UONBCMCTTMKOMD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenylsulfamic acid can be synthesized through the reaction of phenylamine (aniline) with chlorosulfonic acid, followed by the introduction of a methyl group. The reaction typically occurs under controlled temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{C6H5NH2 + ClSO3H → C6H5NHSO3H + HCl} ] [ \text{C6H5NHSO3H + CH3Cl → C6H5N(CH3)SO3H} ]

Industrial Production Methods

In industrial settings, the production of methylphenylsulfamic acid involves large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylphenylsulfamic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methylphenylsulfamic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methylphenylsulfamic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it effective in catalyzing various chemical reactions. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The molecular targets include amino acid residues in proteins, leading to changes in their activity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methylphenylsulfamic acid with structurally related compounds, focusing on molecular features and functional groups:

Physicochemical Properties

- Solubility : Sulfamates (e.g., Methylphenylsulfamic acid) are more water-soluble than sulfonamides due to ionic character. However, esterification (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) reduces polarity, enhancing lipid solubility for blood-brain barrier penetration .

- Thermal Stability : Sulfonyl groups (e.g., in ) confer higher thermal stability than sulfamate esters, which may decompose at elevated temperatures .

Research Findings and Industrial Relevance

- Pharmaceuticals : Sulfamates are explored as protease inhibitors and antiepileptics, while sulfonamides remain foundational in antibiotic therapy .

- Agrochemicals : Methylphenylsulfamic acid derivatives could act as herbicides due to their structural similarity to sulfonylurea agrochemicals, which inhibit acetolactate synthase .

- Material Science: The perfluorinated sulfonamide in (C₉H₄F₁₇NO₂S) demonstrates applications in hydrophobic coatings, contrasting with polar sulfamates used in ionic liquids .

Challenges and Contradictions

- Synthetic Complexity : ’s multi-substituted sulfamate requires intricate synthesis compared to simpler sulfonamides, limiting scalability .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methylphenylsulfamic acid purity and structure?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Titration methods (e.g., acid-base titration) can quantify sulfonic acid groups .

- Data Reporting : Include raw spectra, retention times, and titration curves in supplementary materials. Reference known spectra for comparison and report signal-to-noise ratios for reproducibility .

Q. How should researchers design synthesis protocols for Methylphenylsulfamic acid to ensure reproducibility?

- Experimental Design :

Specify reaction conditions (temperature, solvent, catalyst) and molar ratios.

Include purification steps (e.g., recrystallization solvents, column chromatography parameters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.